
methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a carbamoylamino group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate typically involves the reaction of methyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate exerts its effects involves interactions with various molecular targets. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetoacetate: A precursor in the synthesis of methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate.
Urea: Another precursor used in the synthesis.
Carbamoyl chlorides: Compounds with similar functional groups that participate in similar chemical reactions.
Uniqueness
This compound is unique due to its combination of ester and carbamoylamino functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
65490-98-4 |
|---|---|
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(7)11/h2-3H,1H3,(H3,7,8,9,11)/b3-2+ |
Clave InChI |
DSQHQLPYWULAMJ-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/C(=O)NC(=O)N |
SMILES canónico |
COC(=O)C=CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


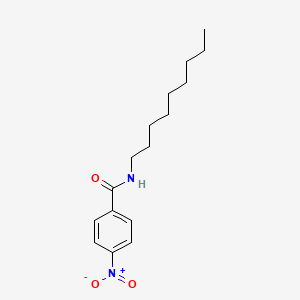
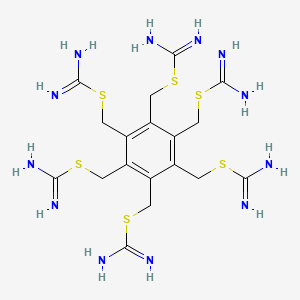
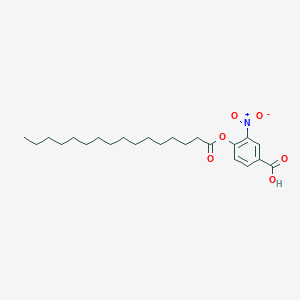
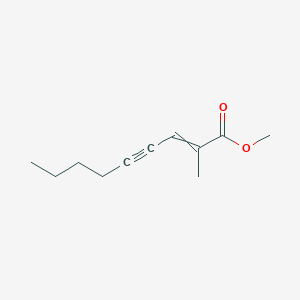
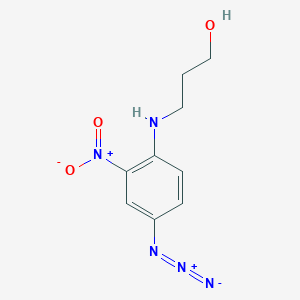
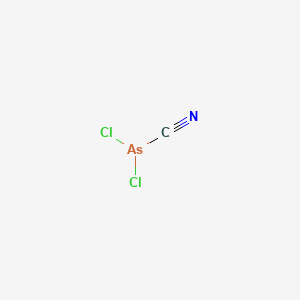

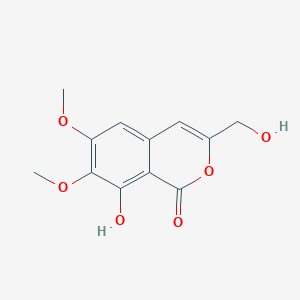

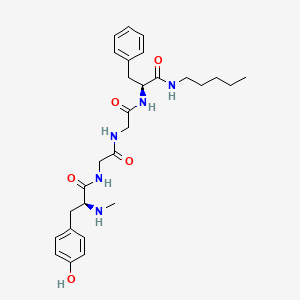
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
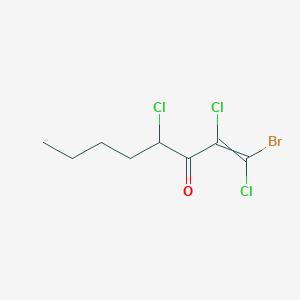
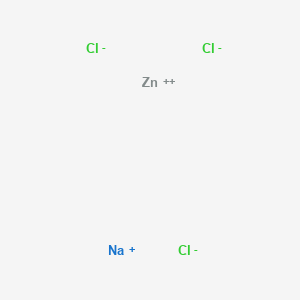
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
